molecular formula C11H14O3 B13700300 1-(2-Ethoxyphenoxy)-2-propanone

1-(2-Ethoxyphenoxy)-2-propanone

Katalognummer: B13700300
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: ZBYSCGPMXUZBJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethoxyphenoxy)-2-propanone is an organic compound characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to a propanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenoxy)-2-propanone typically involves the reaction of 2-ethoxyphenol with propanone under specific conditions. One common method includes the use of acid or base catalysts to facilitate the reaction. The reaction conditions often involve controlled temperatures and the use of solvents to optimize yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Ethoxyphenoxy)-2-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethoxyphenoxy)-2-propanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Ethoxyphenoxy)-2-propanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    1-(2-Methoxyphenoxy)-2-propanone: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Propoxyphenoxy)-2-propanone: Contains a propoxy group instead of an ethoxy group.

    1-(2-Butoxyphenoxy)-2-propanone: Features a butoxy group in place of the ethoxy group.

Uniqueness: 1-(2-Ethoxyphenoxy)-2-propanone is unique due to its specific ethoxy substitution, which can influence its reactivity and interactions compared to similar compounds. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Eigenschaften

Molekularformel

C11H14O3

Molekulargewicht

194.23 g/mol

IUPAC-Name

1-(2-ethoxyphenoxy)propan-2-one

InChI

InChI=1S/C11H14O3/c1-3-13-10-6-4-5-7-11(10)14-8-9(2)12/h4-7H,3,8H2,1-2H3

InChI-Schlüssel

ZBYSCGPMXUZBJS-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1OCC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.